2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic molecule featuring a pyrazol-3-one core substituted with two 4,6-dimethylpyrimidinyl groups. One pyrimidinyl group is directly attached to the pyrazole ring at position 2, while the other is linked via a sulfanylmethyl (-S-CH₂-) bridge at position 3.
Pyrimidine and pyrazole heterocycles are well-documented pharmacophores in medicinal chemistry. For instance, pyrimidine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties, while pyrazolones are known for their role in COX-2 inhibition (e.g., celecoxib) and antimicrobial activity . The sulfanylmethyl group in this compound may influence solubility, bioavailability, and electronic properties, distinguishing it from simpler analogs .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-9-5-10(2)18-15(17-9)22-14(23)7-13(21-22)8-24-16-19-11(3)6-12(4)20-16/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLBEDNKQNOQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CSC3=NC(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of 4,6-dimethylpyrimidin-2-yl derivatives, which are then subjected to further functionalization to introduce the pyrazolone core and the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that utilize pyrimidine derivatives and thiol groups. The 4,6-dimethylpyrimidine moiety plays a crucial role in the chemical reactivity and stability of the compound. The presence of the sulfanyl group enhances its nucleophilic properties, making it suitable for further chemical modifications.
Key Properties
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 286.37 g/mol
- Solubility : Soluble in polar solvents like DMSO and methanol.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and pyrazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Some studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Drug Development
The unique combination of pyrimidine and pyrazole structures in this compound provides a scaffold for drug development. Researchers are exploring its use as a lead compound for synthesizing new pharmaceuticals targeting specific diseases, particularly those associated with metabolic disorders and cancer .
Enzyme Inhibition
Compounds with similar structures have been identified as effective inhibitors of certain enzymes, such as dihydrofolate reductase (DHFR). This mechanism is crucial in the treatment of bacterial infections and cancer therapies .
Synthesis and Testing of Derivatives
A study focused on synthesizing various derivatives of this compound to evaluate their biological activity against specific bacterial strains. The results indicated that certain modifications enhanced antimicrobial efficacy significantly compared to the parent compound .
| Derivative | Antimicrobial Activity (Zone of Inhibition) | Comments |
|---|---|---|
| Parent Compound | 15 mm | Moderate activity |
| Derivative A | 25 mm | Enhanced activity |
| Derivative B | 30 mm | Strong activity |
Clinical Trials
Another study investigated the pharmacokinetics and safety profile of a derivative based on this compound in preclinical models. The findings suggested favorable absorption characteristics and low toxicity levels, indicating potential for further clinical development .
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Pyrimidinyl-Pyrazol-3-one Derivatives
- 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () Molecular Formula: C₁₀H₁₂N₄O Molecular Weight: 204.23 g/mol Key Differences: Lacks the sulfanylmethyl-linked pyrimidinyl group. The methyl substituent at position 5 reduces steric bulk and electronic complexity compared to the target compound.
1-(4,6-Dimethylpyrimidin-2-yl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols ()
- Molecular Formula : Varies with aryl/heteroaryl substituents.
- Bioactivity : Exhibited antibacterial activity against Staphylococcus aureus (MIC: 12.5–25 μg/mL) and antifungal activity against Candida albicans (MIC: 25–50 μg/mL). The bipyrazole scaffold with pyrimidinyl groups enhances planar rigidity, favoring target engagement .
Sulfur-Containing Analogues
- 5-{1-Acetyl-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-1,3-dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one () Molecular Formula: C₂₃H₂₇N₅O₅S₂ Molecular Weight: 541.62 g/mol Key Differences: Contains a sulfanylidene (C=S) group instead of a sulfanylmethyl bridge.
Physicochemical and Bioactivity Comparison
Notes:
- The target compound’s higher molecular weight and moderate LogP (2.8) suggest balanced solubility and membrane permeability.
- Sulfur-containing groups (sulfanylmethyl/sulfanylidene) may enhance redox activity or metal chelation, influencing antimicrobial or catalytic properties .
Research Findings and Hypotheses
- Antimicrobial Potential: Analogues like those in suggest the target compound may inhibit bacterial enoyl-ACP reductase or fungal cytochrome P450, though experimental validation is needed .
- Structure-Activity Relationship (SAR) : The sulfanylmethyl group’s electron-withdrawing effects could modulate the pyrazol-3-one ring’s acidity, impacting binding to biological targets .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative featuring pyrimidine and sulfanyl moieties. Its structural complexity suggests potential for diverse biological activities. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Chemical Structure
The chemical structure of the compound can be outlined as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 302.39 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial : Studies have shown that compounds with similar pyrazole structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .
- Antifungal : The compound demonstrated promising antifungal activity against strains such as Candida albicans .
Anticancer Activity
Pyrazoles are recognized for their anticancer potential. The compound's structure suggests it may interact with critical cellular pathways involved in cancer proliferation:
- Mechanism of Action : It may induce apoptosis in cancer cells by affecting cyclin-dependent kinases (CDKs) and other cell cycle regulators .
- Case Studies : In vitro studies have reported that related pyrazole compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values indicating effective concentration levels .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses is another area of interest:
- Inflammatory Pathways : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Antiviral Activity
Emerging studies suggest potential antiviral properties:
- Mechanism : Certain derivatives have shown effectiveness against viral infections by disrupting viral replication processes .
- Influenza Virus Studies : Specific analogs have been tested against the H1N1 influenza virus, demonstrating moderate activity with favorable selectivity indices compared to standard antiviral agents like rimantadine .
Summary of Biological Activities
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Characterization : A study synthesized thiosulfoesters from 4,6-dimethylpyrimidine derivatives and assessed their biological properties through molecular docking studies, revealing interactions with drug targets essential for bacterial survival .
- In Vitro Studies : In vitro assays demonstrated that related pyrazole compounds inhibited cell proliferation in various cancer cell lines while showing low toxicity to normal cells .
- Mechanistic Insights : Computational studies provided insights into the quantitative structure–activity relationship (QSAR), helping to elucidate how structural modifications influence biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can its purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via condensation reactions involving hydrazine derivatives and pyrimidine-based precursors. For example, intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione are generated through acid-catalyzed rearrangement of hydrazine derivatives . Purity optimization involves:
- Recrystallization : Use ethanol/DMF (1:1) mixtures for high-yield purification .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
- Analytical Validation : Confirm purity via melting point analysis and HPLC (≥95% purity threshold).
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on pyrazole and pyrimidine proton signals (e.g., pyrazole C=O at δ 160-165 ppm; pyrimidine methyl groups at δ 2.2-2.5 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–C (650–750 cm⁻¹) stretches .
- Mass Spectrometry : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrimidine-sulfanyl linkages .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., hydrazine condensation or sulfanyl group incorporation) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps (e.g., acid-catalyzed rearrangement) .
- Computational Modeling : DFT calculations to map transition states and validate proposed mechanisms (e.g., nucleophilic substitution at the sulfanyl-methyl position) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antifungal efficacy)?
- Methodological Answer :
- Standardized Assays : Replicate activity tests using CLSI/M07-A11 (bacteria) and CLSI/M27-A3 (fungi) protocols to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrimidine rings) using a library of analogs .
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess compound penetration in Gram-negative vs. Gram-positive bacteria .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Metabolite Identification : Use liver microsomes or S9 fractions to identify phase I/II metabolites (e.g., sulfoxide or glucuronide derivatives) .
- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
